methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate
CAS No.: 1421532-12-8
Cat. No.: VC4494749
Molecular Formula: C19H20N2O4S2
Molecular Weight: 404.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421532-12-8 |
|---|---|
| Molecular Formula | C19H20N2O4S2 |
| Molecular Weight | 404.5 |
| IUPAC Name | methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]benzoate |
| Standard InChI | InChI=1S/C19H20N2O4S2/c1-20-11-3-5-16(20)13-21(14-17-6-4-12-26-17)27(23,24)18-9-7-15(8-10-18)19(22)25-2/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | LXGYXYKTJSOSMR-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate, delineates its core components:
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A methyl benzoate group at position 4 of the benzene ring.
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A sulfamoyl bridge (-SO₂-NR₁R₂) where R₁ = (1-methyl-1H-pyrrol-2-yl)methyl and R₂ = thiophen-2-ylmethyl.
The molecular formula is estimated as C₂₀H₂₁N₃O₄S₂, yielding a molecular weight of approximately 439.52 g/mol based on analogous structures . Key structural features include:
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1-Methylpyrrole: A five-membered aromatic ring with one nitrogen atom and a methyl substituent, contributing to potential π-π stacking interactions.
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Thiophene: A sulfur-containing heterocycle known for enhancing electronic properties in organic semiconductors.
Synthesis and Preparation
While no direct synthetic protocol for this compound is documented, its preparation likely follows established methods for sulfamoyl benzoates . A plausible multi-step synthesis involves:
Step 1: Formation of Methyl 4-Sulfamoylbenzoate
As demonstrated in , refluxing 4-sulfamoylbenzoic acid with methanol and catalytic sulfuric acid yields methyl 4-sulfamoylbenzoate in 95% yield. This step establishes the benzoate-sulfamoyl backbone.
Step 2: Dual Alkylation of the Sulfamoyl Group
The primary sulfamoyl amine (-SO₂-NH₂) undergoes sequential alkylation with:
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(1-Methyl-1H-pyrrol-2-yl)methyl chloride: Introduces the pyrrole moiety.
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Thiophen-2-ylmethyl chloride: Adds the thiophene substituent.
Reaction conditions may require base catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Purification via column chromatography or recrystallization would isolate the final product.
Physical and Chemical Properties
Based on structurally related compounds , the following properties are anticipated:
| Property | Value/Description |
|---|---|
| Molecular Weight | 439.52 g/mol |
| logP | ~4.2 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 160–170°C (decomposition likely) |
| Hydrogen Bonding | 3 acceptors (SO₂, ester O); 0 donors |
Spectroscopic data for validation:
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¹H NMR: Signals at δ 2.8–3.2 ppm (N-CH₂-thiophene/pyrrole), δ 3.8–4.0 ppm (ester -OCH₃), and aromatic protons between δ 6.5–7.5 ppm .
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LC-MS: Expected [M+H]⁺ peak at m/z 440.5.
Future Research Directions
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